Physicochemical Properties and Synthesis of 2-Amino-5-nitroisonicotinic Acid: A Technical Guide
Physicochemical Properties and Synthesis of 2-Amino-5-nitroisonicotinic Acid: A Technical Guide
Executive Summary
2-Amino-5-nitroisonicotinic acid (CAS: 84487-09-2), also known as 2-amino-5-nitropyridine-4-carboxylic acid, is a highly functionalized heterocyclic building block essential in medicinal chemistry.[1][2] Characterized by its dense arrangement of reactive groups—an amine, a nitro group, and a carboxylic acid on a pyridine core—it serves as a critical scaffold for the synthesis of imidazo[4,5-c]pyridines and other fused bicyclic systems. These derivatives are frequently explored as bioisosteres of purines in the development of kinase inhibitors and anticancer agents.
This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis protocol via nitramine rearrangement, and structural characterization data to support researchers in drug development and organic synthesis.
Part 1: Molecular Identity & Structural Analysis
The compound exists as a zwitterionic species in the solid state due to the basicity of the pyridine ring/amino group and the acidity of the carboxylic acid, although the electron-withdrawing nitro group significantly modulates these properties.
| Attribute | Detail |
| IUPAC Name | 2-Amino-5-nitropyridine-4-carboxylic acid |
| Common Name | 2-Amino-5-nitroisonicotinic acid |
| CAS Number | 84487-09-2 |
| Molecular Formula | C₆H₅N₃O₄ |
| Molecular Weight | 183.12 g/mol |
| SMILES | Nc1cc(C(=O)O)c(cn1)=O |
| InChI Key | InChI=1S/C6H5N3O4/c7-4-1-3(6(10)11)5(9(12)13)2-8-4 |
Structural Logic & Reactivity
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C2-Amino Group: Weakly basic due to the electron-deficient pyridine ring and the para-like relationship to the nitro group (though actually meta in pyridine numbering, the electronic pull of the ring nitrogen and 5-nitro group reduces nucleophilicity).
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C4-Carboxylic Acid: Provides a handle for esterification or amide coupling; capable of forming intramolecular hydrogen bonds with the adjacent C3/C5 substituents if sterics allow, though the 5-nitro group induces significant steric twist.
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C5-Nitro Group: Strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (S_NAr) at the C2 or C6 positions if the amino group is diazotized or protected. It is also a precursor to the C5-amine for cyclization.
Part 2: Physicochemical Profile[1]
The following data aggregates experimental values from primary literature and high-confidence calculated consensus models.
Table 1: Physicochemical Properties[1][4]
| Property | Value | Source/Notes |
| Melting Point | 243–244 °C (decomposes) | Experimental [1] |
| Appearance | Yellow to orange crystalline solid | Experimental [1] |
| Solubility | Soluble in DMSO, hot Ethanol; sparingly soluble in water | Experimental |
| pKa (Acid) | ~2.5–3.0 (Carboxylic acid) | Predicted (Acidified by e- withdrawing NO₂) |
| pKa (Base) | < 1.0 (Pyridine N / Amino) | Predicted (Basicity suppressed by NO₂) |
| LogP | -0.52 | Calculated (Consensus) |
| TPSA | 108.7 Ų | Calculated (High polarity) |
| H-Bond Donors | 2 (NH₂, OH) | Structural Analysis |
| H-Bond Acceptors | 5 (N, NO₂, C=O) | Structural Analysis |
Part 3: Synthesis & Purification Protocols
The most authoritative synthesis of 2-amino-5-nitroisonicotinic acid involves the nitration-rearrangement of 2-aminoisonicotinic acid. Direct nitration often yields the N-nitro amine (nitramine), which must be rearranged under acidic conditions to place the nitro group on the carbon ring (C5 position).
Reaction Pathway Diagram
Figure 1: Synthetic pathway via nitramine rearrangement.[3]
Detailed Experimental Protocol
Based on methodology adapted from Deady et al. (Aust. J. Chem., 1982) [1].
Step 1: Nitration (Formation of Nitramine)
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Preparation: Dissolve 2-aminoisonicotinic acid (2.0 g) in concentrated sulfuric acid (10 mL) cooled to 0°C in an ice-salt bath.
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Addition: Dropwise add fuming nitric acid (1.2 eq) while maintaining the internal temperature below 5°C.
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Reaction: Stir at 0°C for 1 hour. The formation of the N-nitro species (nitramine) occurs during this phase.
Step 2: Rearrangement & Isolation
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Rearrangement: Allow the mixture to warm to room temperature (or heat gently to 40-50°C if conversion is slow) to induce the migration of the nitro group from the nitrogen to the C5 carbon.
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Quenching: Pour the reaction mixture onto crushed ice (50 g).
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pH Adjustment: Carefully adjust the pH to 2.5–3.0 using solid sodium hydrogen carbonate (NaHCO₃) or concentrated ammonia. Note: This pH range is critical to precipitate the zwitterionic free acid.
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Evaporation: Evaporate the mixture to dryness under vacuum.
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Extraction: Subject the solid residue to Soxhlet extraction with ethanol.
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Crystallization: Evaporate the ethanol extract to yield the crude product. Recrystallize from ethanol or aqueous ethanol.[3]
Yield: ~95% Characterization:
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Melting Point: 243–244 °C (dec).[3]
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Elemental Analysis: Found: C, 39.4; H, 2.8; N, 22.9%.[3] (Calc for C₆H₅N₃O₄: C, 39.4; H, 2.8; N, 23.0%).[3]
Part 4: Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR). The high symmetry of the substitution pattern simplifies the spectrum.
¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.82 | Singlet (s) | 1H | H6 (Deshielded by adjacent N and NO₂) |
| 6.63 | Singlet (s) | 1H | H3 (Shielded by adjacent NH₂) |
| ~7-8 | Broad (br) | 2H | NH₂ (Exchangeable) |
| ~13.0 | Broad (br) | 1H | COOH (Exchangeable) |
Interpretation:
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The singlet at 8.82 ppm corresponds to the proton at position 6.[3] It is significantly downfield due to the electron-withdrawing effect of the nitro group at C5 and the ring nitrogen.
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The singlet at 6.63 ppm corresponds to the proton at position 3.[3] It appears upfield relative to typical pyridine protons due to the electron-donating resonance effect of the adjacent 2-amino group.
Part 5: Applications in Drug Discovery
2-Amino-5-nitroisonicotinic acid is a "privileged scaffold" precursor. Its primary utility lies in the synthesis of fused bicyclic heteroaromatics.
Workflow: Synthesis of Imidazo[4,5-c]pyridines
The nitro group can be reduced to an amine, creating a vicinal diamine motif (2,5-diamino). This motif reacts with cyclizing agents (formic acid, triethyl orthoformate, or urea) to form the imidazo[4,5-c]pyridine core, a bioisostere of purine used in kinase inhibitors (e.g., PI3K, mTOR inhibitors).
Figure 2: Application in the synthesis of pharmacologically active fused rings.
Part 6: Safety & Handling
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Thermal Instability: The compound decomposes at its melting point (243°C).[3] Avoid heating dry solids above 200°C.
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Energetic Functional Groups: While stable under ambient conditions, the combination of nitro and amino groups on a pyridine ring suggests potential energetic decomposition if subjected to shock or extreme heat.
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Storage: Store in a cool, dry place, protected from light.
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PPE: Standard lab safety (gloves, goggles, fume hood) is mandatory.
References
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Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). Rearrangement of some nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025-2034.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12826493, 2-Amino-5-nitroisonicotinic acid.
